molecular formula C7H17NOSi B1590125 N,N-Dimethyl-2-(trimethylsilyl)acetamide CAS No. 23184-28-3

N,N-Dimethyl-2-(trimethylsilyl)acetamide

Cat. No.: B1590125
CAS No.: 23184-28-3
M. Wt: 159.3 g/mol
InChI Key: XHZOOXCBXCLEGI-UHFFFAOYSA-N
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Description

Significance and Role of α-Silylated Amides in Synthetic Chemistry

Alpha-silylated amides are a class of compounds of significant interest in organic synthesis due to their versatile reactivity. They are primarily recognized as precursors to α-silyl carbanions, which are key intermediates in a range of important chemical reactions. thieme-connect.de The presence of the silicon atom alpha to the carbonyl group stabilizes the adjacent carbanion, making these compounds effective nucleophiles.

One of the most prominent applications of α-silylated amides is in the Peterson olefination reaction . researchgate.netorganic-chemistry.orgchemistnotes.com This reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. The α-silyl carbanion, generated by deprotonation of the α-silylated amide, adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. organic-chemistry.org This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. wikipedia.org A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions. organic-chemistry.orgwikipedia.org

Furthermore, α-silylated amides function as amide enolate equivalents . acs.orgorganic-chemistry.org Amide enolates are valuable nucleophiles for forming carbon-carbon bonds, but their direct generation can sometimes be challenging. α-Silylated amides provide a convenient route to these reactive intermediates. Upon treatment with a suitable base, the α-proton is readily removed to generate the stabilized carbanion, which can then participate in reactions with various electrophiles. organic-chemistry.org

The utility of these compounds also extends to the synthesis of other important structural motifs. For instance, they serve as precursors for the preparation of β-keto silanes and silyl (B83357) ketene (B1206846) acetals , which are themselves versatile building blocks in organic synthesis. thieme-connect.de The reaction of α-silylated amide-derived enolates with electrophiles is a key step in the construction of more complex molecular frameworks.

Historical Development of Silylation Reagents and Strategies

The use of silylation in organic chemistry has a rich history, evolving from a niche analytical technique to a cornerstone of modern synthetic strategy. The journey began in the 1960s, primarily with the goal of increasing the volatility of polar compounds, such as sugars and alcohols, for analysis by gas chromatography (GC). numberanalytics.comresearchgate.net Early silylating agents were relatively simple, with trimethylsilyl (B98337) chloride (TMS-Cl) being a prominent example. wikipedia.org These reagents, often used in combination with a base like triethylamine, allowed for the replacement of active hydrogens in -OH, -NH, and -SH groups with a trimethylsilyl (TMS) group. wikipedia.org

The 1970s saw the introduction of more powerful and versatile silylating agents, which expanded the scope of silylation beyond analytical derivatization into preparative organic synthesis. registech.comchromforum.org A significant advancement was the development of silylamides, most notably N,O-Bis(trimethylsilyl)acetamide (BSA) . wikipedia.orgsigmaaldrich.com BSA proved to be a highly effective and neutral silylating agent for a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amides. sigmaaldrich.comnih.gov Its byproducts are volatile, simplifying purification of the desired silylated product. sigmaaldrich.com

As synthetic chemists tackled more complex molecules, the need for greater selectivity and control over the stability of the silyl protecting group grew. This led to the development of sterically hindered silylating agents. Reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and triisopropylsilyl chloride (TIPS-Cl) offered enhanced stability of the resulting silyl ethers compared to TMS ethers. registech.com This increased stability allowed for the selective protection of certain functional groups in the presence of others and enabled the silyl group to withstand a wider range of reaction conditions. The development of these bulkier reagents also introduced a new level of selectivity, for example, allowing for the preferential silylation of primary alcohols over more hindered secondary alcohols. lscollege.ac.in

The evolution of silylation strategies continues with the development of catalytic methods for silylation and the design of new reagents with unique reactivity profiles, demonstrating the enduring importance of this methodology in organic chemistry. numberanalytics.comcfsilicones.com

Overview of Key Research Domains for N,N-Dimethyl-2-(trimethylsilyl)acetamide

The primary research domain for this compound centers on its function as a precursor to a nucleophilic carbanion for the synthesis of α,β-unsaturated amides. chemicalbook.com This transformation is a direct application of the Peterson olefination reaction pathway.

The key steps in its application are:

Deprotonation: Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), removes the acidic proton on the carbon alpha to both the silicon atom and the carbonyl group. This generates a lithium enolate, which is a potent nucleophile.

Reaction with Carbonyls: This α-silyl carbanion readily reacts with a variety of aldehydes and ketones. The nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a β-hydroxysilane intermediate.

Elimination: The β-hydroxysilane intermediate undergoes spontaneous or induced elimination of a trimethylsilanolate group to form a carbon-carbon double bond. The final product is an α,β-unsaturated amide.

This methodology is particularly valuable because it provides a direct and often stereoselective route to α,β-unsaturated amides, which are important structural motifs in many biologically active molecules and are useful intermediates in further synthetic transformations.

Beyond the synthesis of α,β-unsaturated amides, research has also explored the use of this compound in the preparation of other valuable amide derivatives. These include the synthesis of β-enamino amides and γ-trimethylsiloxy amides , further highlighting its versatility as a building block in organic synthesis. chemicalbook.com

Data Table

PropertyValue
Chemical Name This compound
CAS Number 23184-28-3 chemicalbook.com
Molecular Formula C₇H₁₇NOSi lookchem.com
Molecular Weight 159.3 g/mol lookchem.com
Boiling Point 67-69 °C at 4 mmHg chemicalbook.com
Appearance Expected to be a liquid
Expected IR Spectra Features Characteristic C=O stretch for an amide (approx. 1650 cm⁻¹), C-H stretches for alkyl groups (approx. 2850-2960 cm⁻¹), and strong Si-C stretches (approx. 1250 and 840 cm⁻¹).
Expected ¹H NMR Spectra Features Signals for the trimethylsilyl group (approx. 0.1 ppm, singlet, 9H), the N,N-dimethyl groups (two singlets, approx. 2.9-3.1 ppm, 6H total), and the α-methylene protons (singlet, approx. 1.9 ppm, 2H).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23184-28-3

Molecular Formula

C7H17NOSi

Molecular Weight

159.3 g/mol

IUPAC Name

N,N-dimethyl-2-trimethylsilylacetamide

InChI

InChI=1S/C7H17NOSi/c1-8(2)7(9)6-10(3,4)5/h6H2,1-5H3

InChI Key

XHZOOXCBXCLEGI-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C[Si](C)(C)C

Canonical SMILES

CN(C)C(=O)C[Si](C)(C)C

Origin of Product

United States

Methodologies for the Chemical Synthesis of N,n Dimethyl 2 Trimethylsilyl Acetamide

Direct α-Silylation of N,N-Dimethylacetamide Enolates

The most direct and widely employed method for synthesizing N,N-Dimethyl-2-(trimethylsilyl)acetamide involves the deprotonation of N,N-dimethylacetamide to form an enolate, which is then trapped with a silicon electrophile. chemicalbook.com

Generation of Lithium Enolates: Conditions and Bases

The formation of a lithium enolate from N,N-dimethylacetamide is a critical step that requires a strong, non-nucleophilic base to ensure complete and regioselective deprotonation at the α-carbon.

Lithium Diisopropylamide (LDA): A Key Reagent

Lithium diisopropylamide (LDA) is the base of choice for generating the lithium enolate of N,N-dimethylacetamide. makingmolecules.comyoutube.comyoutube.com LDA is a strong base, with the pKa of its conjugate acid, diisopropylamine, being around 36, which is significantly higher than the pKa of the α-proton of the amide (approximately 30). makingmolecules.com This large pKa difference ensures that the deprotonation reaction is essentially irreversible, leading to the quantitative formation of the lithium enolate. makingmolecules.com

Reaction Conditions:

The generation of the lithium enolate is typically carried out under specific conditions to maximize yield and prevent side reactions:

Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (B95107) (THF) are commonly used. nih.govnih.gov THF solvates the lithium cation, which can influence the aggregation state and reactivity of the enolate. nih.gov

Temperature: The reaction is conducted at low temperatures, usually -78 °C. makingmolecules.comlibretexts.org This low temperature is crucial for several reasons:

It prevents decomposition of the strong base, LDA.

It minimizes side reactions, such as self-condensation of the amide. makingmolecules.com

It allows for the formation of the kinetic enolate, which is favored when using a sterically hindered base like LDA. makingmolecules.comwikipedia.org

The structure of lithium enolates in solution can be complex, often existing as aggregates like dimers or tetramers, which can be influenced by the solvent and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.govethz.ch

Parameter Condition Rationale
Base Lithium Diisopropylamide (LDA)Strong, sterically hindered, non-nucleophilic base for irreversible deprotonation. makingmolecules.comyoutube.comyoutube.com
Solvent Tetrahydrofuran (THF)Anhydrous, aprotic, polar solvent to solvate the lithium cation. nih.govnih.gov
Temperature -78 °CMinimizes side reactions and favors the formation of the kinetic enolate. makingmolecules.comlibretexts.org

Regioselective C-Silylation Strategies

Once the lithium enolate of N,N-dimethylacetamide is generated, it is reacted with a silylating agent, typically a chlorosilane, to introduce the trimethylsilyl (B98337) group. The key to a successful synthesis is to achieve C-silylation (formation of a Si-C bond) rather than O-silylation (formation of a Si-O bond). researchgate.net

The reaction of the lithium enolate with trimethylsilyl chloride leads to the desired this compound. lookchem.com The preference for C-silylation in this specific case is influenced by several factors. Generally, trapping lithium enolates with chlorosilanes can often lead to silyl (B83357) enol ethers (O-silylation). researchgate.net However, for amides, the outcome is more nuanced.

Alternative Approaches to this compound and Related α-Silyl Amides

While direct silylation of the pre-formed lithium enolate is a primary route, several other methods have been developed for the synthesis of this compound and structurally similar α-silyl amides. chemicalbook.com

Amidation Reactions of Corresponding Silylated Esters

An alternative synthetic pathway involves the amidation of α-silylated esters. chemicalbook.com In this approach, a suitable α-silylated ester, such as ethyl trimethylsilylacetate, is reacted with dimethylamine (B145610) to yield this compound. This method provides an indirect route to the target molecule, starting from a different silylated precursor. The use of silicon-based coupling reagents can facilitate amide synthesis by activating the carboxylic acid in situ to a silyl ester. thieme-connect.comcore.ac.uk

Thermal Rearrangements of O-Trimethylsilylated Amide Isomers

The thermal rearrangement of O-silylated isomers presents another synthetic strategy. chemicalbook.com For instance, the reaction of aminosilanes with ketene (B1206846) can produce the O-trimethylsilylated isomer. chemicalbook.com This isomer can then be subjected to thermal conditions, causing it to rearrange to the more stable C-silylated product, this compound. chemicalbook.com This isomerization to the C-silylated tautomer is often the thermodynamically favored outcome. chemicalbook.com

Silylation of Amides with Chlorosilanes: Factors Influencing C- vs. O-Selectivity

The direct reaction of amide lithium enolates with chlorosilanes can result in a mixture of C- and O-silylated products. chemicalbook.comresearchgate.net The selectivity of this reaction is governed by a delicate balance of several factors:

Steric Hindrance of the Silyl Group: Larger, bulkier silyl groups, such as the t-butyldimethylsilyl group, tend to favor O-silylation. chemicalbook.com The steric bulk hinders approach to the α-carbon, making reaction at the more accessible oxygen atom more likely.

Substituents on the Amide Nitrogen: Smaller substituents on the nitrogen atom of the amide generally lead to a higher proportion of C-silylation. chemicalbook.com

Reaction Conditions: Factors such as the solvent, temperature, and the nature of the counter-ion can also influence the C/O-silylation ratio.

In the specific case of synthesizing this compound, the use of the relatively small trimethylsilyl group and the dimethyl-substituted amide nitrogen favors the desired C-silylation outcome. chemicalbook.com

Synthetic Approach Description Key Intermediates/Reactants
Amidation of Silylated Esters Reaction of an α-silylated ester with an amine. chemicalbook.comα-silylated ester (e.g., ethyl trimethylsilylacetate), Dimethylamine.
Thermal Rearrangement Heating an O-silylated amide isomer to induce rearrangement to the C-silylated product. chemicalbook.comO-trimethylsilylated amide isomer.
Direct Silylation Selectivity The choice of silyl group and amide structure influences whether C- or O-silylation occurs. chemicalbook.comChlorosilanes of varying steric bulk, Amides with different N-substituents.

Process Optimization and Scale-Up Considerations in Synthesis

Detailed research findings specifically addressing the process optimization and scale-up of this compound synthesis are not extensively documented in publicly available literature. However, based on general principles of chemical synthesis and information available for related compounds, several key parameters can be identified as critical for optimizing the yield, purity, and efficiency of the production process, particularly for industrial-scale manufacturing.

Key Optimization Parameters:

Reagent Stoichiometry: The molar ratio of the reactants, specifically the base used for enolate formation and the silylating agent, is a critical factor. An excess of the silylating agent may be employed to drive the reaction to completion, but this can lead to purification challenges and increased costs.

Temperature Control: The temperature at which the enolization and silylation steps are carried out can significantly impact the reaction rate and the formation of byproducts. Low temperatures are often preferred for the formation of lithium enolates to minimize side reactions.

Solvent Selection: The choice of solvent is crucial as it must be able to dissolve the reactants and intermediates, be inert to the reaction conditions, and facilitate the desired reaction pathway. Non-polar aprotic solvents are commonly used for such reactions. googleapis.com The solvent's boiling point is also a consideration for reaction temperature control and subsequent removal. google.com

Reaction Time: Optimizing the reaction time is essential to ensure the reaction proceeds to completion without the formation of significant degradation products. Monitoring the reaction progress using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is crucial. googleapis.com

Purification Methods: On a larger scale, efficient purification methods are necessary to isolate the product with the desired purity. Distillation is a common method for purifying liquid products like this compound. google.com The development of a robust distillation process is a key scale-up consideration to remove unreacted starting materials, the solvent, and any byproducts.

Scale-Up Challenges:

Scaling up the synthesis from a laboratory setting to an industrial process often presents challenges that need to be addressed:

Heat Transfer: The formation of the lithium enolate is typically an exothermic process. Efficient heat removal is critical on a large scale to maintain the optimal reaction temperature and prevent runaway reactions. The design of the reactor must account for adequate heat transfer capabilities.

Mixing: Ensuring efficient mixing of the reactants is vital for achieving consistent reaction kinetics and yields. The viscosity of the reaction mixture can change throughout the process, impacting mixing efficiency.

Material Handling: The handling of pyrophoric reagents like strong bases and moisture-sensitive compounds like trimethylsilyl chloride requires specialized equipment and procedures to ensure safety and prevent reagent degradation.

Waste Management: The byproducts of the reaction, such as lithium salts, need to be handled and disposed of in an environmentally responsible and cost-effective manner.

The following table provides an example of a reported yield for a specific synthetic route.

ReactantsReported Yield (%)Reference
Chloro-trimethyl-silane, N,N-dimethyl acetamide91.0 lookchem.com

It is important to note that while the above considerations are based on established chemical engineering principles, specific optimization and scale-up studies for this compound are not widely reported. Further research and development would be necessary to establish a fully optimized and robust industrial-scale manufacturing process.

Reactivity and Mechanistic Investigations of N,n Dimethyl 2 Trimethylsilyl Acetamide

Enolate Chemistry of N,N-Dimethyl-2-(trimethylsilyl)acetamide

The enolate of this compound is a key intermediate in several carbon-carbon bond-forming reactions. Its unique stability and reactivity profile make it a valuable tool for synthetic chemists.

Stability and Structural Characterization of the Lithio Enolate

The lithium enolate of this compound can be generated by treating the parent amide with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (B95107) (THF) at 0 °C. A surprising observation is the successful formation of the enolate using n-butyllithium, which typically adds to the carbonyl group of less hindered amides. The steric bulk of the trimethylsilyl (B98337) group in this compound is presumed to prevent this addition, favoring deprotonation instead.

The resulting lithio enolate is a white solid that exhibits remarkable stability. In a THF solution at 25 °C, the enolate remains largely intact for several days, with 95% recovery of the starting amide after 3 days and 92% after 6 days. This stability is significantly greater than that of corresponding ester enolates. Based on spectroscopic data and comparison with similar structures, an oxygen-lithium bonded structure is considered likely for this enolate.

Nucleophilic Additions to Carbonyl Compounds

The lithio enolate of this compound readily participates in nucleophilic addition reactions with a variety of carbonyl compounds, including aldehydes and ketones. acs.org These reactions are fundamental in the construction of more complex organic molecules.

The reaction of the lithio enolate with aldehydes primarily yields α,β-unsaturated amides. This transformation is believed to proceed through an initial 1,3-migration of the silyl (B83357) group, followed by elimination. However, reactions with certain aldehydes, such as isobutyraldehyde (B47883) and propionaldehyde, can result in low yields of the desired product, with significant recovery of the starting amide. This is attributed to the enolate acting as a base and enolizing the aldehyde.

In some cases, the reaction can be directed to form β-hydroxy amides. The addition of amide enolates to acylsilanes, followed by a 1,2-Brook rearrangement, generates β-silyloxy homoenolates which can then react with electrophiles like aldehydes to produce tertiary β-hydroxy amides with high stereoselectivity. organic-chemistry.org

Table 1: Reaction of Lithio Enolate of this compound with Aldehydes

AldehydeProduct(s)Yield (%)Reference
Benzaldehyde (B42025)N,N-Dimethylcinnamamide85
p-AnisaldehydeN,N-Dimethyl-p-methoxycinnamamide80
Isobutyraldehydeα,β-Unsaturated amideLow
Propionaldehydeα,β-Unsaturated amideNegligible

Similar to aldehydes, the reaction of the lithio enolate with ketones also affords α,β-unsaturated amides. The reaction generally proceeds in good yields with a range of ketones. For instance, the reaction with benzophenone (B1666685) and cyclohexanone (B45756) gives the corresponding α,β-unsaturated amides in 88% and 82% yields, respectively.

The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substrates. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to predict the stereochemistry of aldol-type reactions. harvard.edu For metal enolates, the geometry of the enolate (E or Z) can determine the relative stereochemistry (syn or anti) of the aldol (B89426) product. harvard.edu In the case of tertiary amide enolates, the cis (Z)-enolate is generally favored upon deprotonation. bham.ac.uk

Table 2: Reaction of Lithio Enolate of this compound with Ketones

KetoneProductYield (%)Reference
BenzophenoneN,N-Dimethyl-3,3-diphenylpropenamide88
AcetophenoneN,N-Dimethyl-3-phenyl-2-butenamide85
CyclohexanoneN,N-Dimethyl-1-cyclohexenylacetamide82
CyclopentanoneN,N-Dimethyl-1-cyclopentenylacetamide75

Ring-Opening Reactions with Epoxides

The lithio enolate of this compound also reacts with epoxides. acs.org This reaction proceeds via nucleophilic attack of the enolate on one of the epoxide carbons, leading to the opening of the three-membered ring. A key feature of this reaction is a subsequent 1,4-migration of the trimethylsilyl group from carbon to the newly formed oxygen anion.

For example, the reaction with cyclohexene (B86901) oxide results in the formation of N,N-dimethyl-2-(trimethylsiloxy)cyclohexylacetamide in 95% yield. Similarly, reaction with styrene (B11656) oxide produces the corresponding γ-trimethylsiloxy amide in 90% yield. These reactions demonstrate the utility of this enolate in accessing functionalized amide structures. The intramolecular ring-opening of epoxides by nucleophiles is a well-established method for synthesizing various heterocyclic compounds. chemrxiv.orgmdpi.com

Stereochemical Outcome and Diastereoselectivity in Enolate Reactions

The stereochemical outcome of reactions involving the enolate of this compound is a critical aspect of its synthetic utility. The formation of either syn or anti products in aldol-type reactions is often determined by the geometry of the enolate and the nature of the electrophile and reaction conditions. harvard.edu Tertiary amides tend to form cis (Z)-enolates upon deprotonation. bham.ac.uk

The Zimmerman-Traxler model predicts that Z-enolates lead to syn aldol products through a chair-like transition state that minimizes 1,3-diaxial interactions. harvard.edu The diastereoselectivity of these reactions can be high, and in some cases, can be controlled by the use of chiral auxiliaries or chiral reagents. bham.ac.ukresearchgate.net For instance, chiral oxazolidinones developed by Evans have been shown to provide excellent levels of stereocontrol in aldol reactions of boron enolates. bham.ac.uk While the lithium enolate of this compound itself is not chiral, its reactions with chiral aldehydes or ketones, or in the presence of chiral ligands, can lead to diastereoselective outcomes.

Silylation Transfer and Exchange Reactions

This compound, a C-silylated amide, functions as a reactive intermediate capable of transferring its trimethylsilyl (TMS) group to other atoms within a molecule, a critical step in various synthetic transformations. This reactivity is exemplified in its use for the preparation of compounds such as γ-trimethylsiloxy amides. chemicalbook.com The transfer of the silyl group is a key feature of the reactivity of α-silyl amides in general.

A significant mechanistic pathway that showcases the role of α-silyl amides as silyl donors is the chemicalbook.comacs.org-Brook rearrangement. acs.orgnih.gov In this process, an anion is generated on the carbon alpha to the silicon atom. Following the addition of this anion to an electrophile, such as an epoxide, the resulting alkoxide intermediate undergoes a spontaneous rearrangement. acs.orgnih.gov This involves the migration of the trimethylsilyl group from the carbon atom to the oxygen atom, forming a silyl ether. This intramolecular transfer highlights the compound's capacity to act as a silyl donor to an internal acceptor. This process is a cornerstone of Type I Anion Relay Chemistry (ARC), where the silyl group migration regenerates an anion at the original site, which can then react with a second electrophile. acs.orgnih.gov

Transsilylation is a reaction in which a silyl group is exchanged between two molecules. Research on compounds analogous to this compound, such as N-methyl-N-trimethylsilylacetamide, demonstrates this reactivity with electrophilic silane (B1218182) acceptors. researchgate.netresearchgate.net When reacted with bifunctional silanes like (chloromethyl)dimethylchlorosilane or other chloromethyl(alkyl/aryl)chlorosilanes, the initial step of the interaction is a transsilylation event. researchgate.netresearchgate.net

In these reactions, the trimethylsilyl group from the amide is transferred to the chlorine atom of the acceptor silane, forming trimethylsilyl chloride (Me3SiCl). Simultaneously, the silyl moiety from the electrophile [e.g., the -Si(CH3)2(CH2Cl) group] is transferred to the nitrogen atom of the amide. researchgate.net This exchange results in the formation of an N-[dimethyl(chloromethyl)silyl]amide intermediate and Me3SiCl. researchgate.netresearchgate.net This process has been monitored by NMR spectroscopy, confirming the multistage nature of the reaction which begins with this key transsilylation step. researchgate.netresearchgate.net

Acceptor Electrophile (Example)Product of TranssilylationReference
ClCH2SiR¹R²ClN-[chloro(R¹) (R²)silyl]methyl-N-methylacetamide researchgate.net
(Chloromethyl)dimethylchlorosilaneN-[dimethyl(chloromethyl)silyl]amide researchgate.net

Cleavage and Degradation Pathways

The silicon-carbon bond and other bonds within this compound and related N,N-dimethyl carboxylic acid amides are susceptible to cleavage by strong electrophiles. A notable example is the reaction with iodo(trimethyl)silane (TMSI). When N,N-dimethylacetamide reacts with TMSI (in a 2:1 molar ratio), the primary reaction pathway involves the cleavage of the amide N-C(=O) bond. researchgate.net

This cleavage results in the formation of N,N-dimethyltrimethylsilylamine (Me3SiNMe2) and the corresponding acyl iodide (RCOI). researchgate.net In the case of N,N-dimethylacetamide (where R=Me), the products are Me3SiNMe2 and acetyl iodide. This reaction pathway can account for up to 80% of the product yield. A secondary, less significant pathway observed is the cleavage of a methyl-nitrogen (Me-N) bond, which produces an N-methyl-N-trimethylsilyl derivative and methyl iodide. researchgate.net

Table 1: Major Products from the Reaction of N,N-Dimethylacetamide with Iodo(trimethyl)silane

ReactantsMajor Cleavage SiteProductsReference
N,N-Dimethylacetamide + Iodo(trimethyl)silaneN—C(=O) bondN,N-Dimethyltrimethylsilylamine, Acetyl iodide researchgate.net
N,N-Dimethylformamide + Iodo(trimethyl)silaneN—C(=O) bondN,N-Dimethyltrimethylsilylamine, Formyl iodide researchgate.net

The mechanism for the cleavage of N,N-dimethyl amides by iodo(trimethyl)silane is proposed to proceed through a key intermediate. The initial step is the attack of the electrophilic silicon atom of TMSI on the carbonyl oxygen of the amide. This leads to the formation of a primary intermediate identified as a quaternary ammonium (B1175870) salt, specifically [Me2(Me3Si)N+COR] I−. researchgate.net

This quaternary ammonium salt is unstable and subsequently decomposes. The decomposition occurs primarily through the dissociation of the N-CO bond, leading to the major products N,N-dimethyltrimethylsilylamine and the acyl iodide. researchgate.net A smaller fraction of the intermediate decomposes via cleavage of the N-Me bond, accounting for the minor byproducts. researchgate.net The formation and subsequent decomposition of this quaternary ammonium intermediate are central to understanding the degradation pathway of the amide in the presence of this powerful electrophile. researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

The reactivity of this compound is characterized by complex, multi-stage mechanistic pathways, particularly in its reactions with electrophiles and in base-mediated transformations.

One extensively studied mechanism for α-silyl amides involves their use as "lynchpins" in anion relay chemistry. acs.orgnih.gov This process begins with the deprotonation of the amide with a strong base (e.g., s-BuLi) to form an enolate. This enolate then acts as a nucleophile, attacking an electrophile like an epoxide. The crucial subsequent step is a spontaneous chemicalbook.comacs.org-Brook rearrangement, where the silyl group migrates from the α-carbon to the newly formed alkoxide oxygen. This rearrangement is thermodynamically driven and occurs without the need for additional triggers, resulting in the formation of a new, amide-stabilized anion at the original carbon center. This anion can then be trapped by a second electrophile, allowing for the construction of complex molecules in a single pot. acs.orgnih.gov

Another well-defined mechanism involves the reaction of N-silylated amides with bifunctional chlorosilanes, which proceeds via an initial transsilylation followed by an intramolecular cyclization. researchgate.netresearchgate.net After the initial transsilylation step (as described in 3.2.2) forms an N-[dimethyl(chloromethyl)silyl]amide intermediate, this species undergoes a second, intramolecular transformation. researchgate.net This involves the nucleophilic attack of the amide oxygen onto the silicon atom, displacing the chlorine on the silyl group. This results in the formation of a stable, five-membered (O→Si) chelate ring structure containing a pentacoordinate silicon atom. researchgate.netresearchgate.net NMR studies have identified kinetically controlled intermediates in this process, such as O-[(dimethylchlorosilyl)methyl]imidates, which then rearrange to the more thermodynamically stable final chelated product. researchgate.net

Transition State Characterization for Nucleophilic Additions

The lithium enolate of this compound, generated by deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium, serves as a key intermediate in reactions with electrophiles, particularly carbonyl compounds. lookchem.com The reaction of this enolate with aldehydes and ketones proceeds via a nucleophilic addition to the carbonyl group, leading to a β-trimethylsilyl-β-hydroxy amide intermediate. This intermediate is typically not isolated as it readily undergoes an elimination reaction.

While specific computational studies detailing the exact transition state structures for this compound additions are not extensively documented in the reviewed literature, the well-established mechanism of the Peterson olefination provides a strong model. The reaction with aldehydes or ketones to furnish α,β-unsaturated amides is a clear indication of this pathway. lookchem.com The stability of the amide enolate, which is greater than that of corresponding ester enolates, allows for its effective generation and subsequent reaction. lookchem.com

Influence of Solvent and Base on Reaction Pathways

The choice of solvent and base is critical in controlling the generation, aggregation state, and reactivity of the enolate of this compound, thereby dictating the reaction pathway and product yields.

Base: Strong, non-nucleophilic bases are required to generate the enolate quantitatively. Lithium diisopropylamide (LDA) and n-butyllithium are effective for this purpose. lookchem.com The lithium counterion is integral to the subsequent reactivity, particularly in the elimination step of the Peterson olefination. Other bases, such as sodium hexamethyldisilazide (NaHMDS), are known to influence the aggregation state and E/Z selectivity in ketone enolizations, suggesting that the choice of metal cation (Li+ vs. Na+) and the amide base can alter the transition state geometry. nih.gov

Solvent: The solvent plays a crucial role in solvating the metal counterion of the enolate, which in turn affects its aggregation and reactivity.

Weakly Coordinating Solvents: In solvents like tetrahydrofuran (THF), which is considered weakly coordinating, lithium enolates are known to exist as aggregates, such as tetramers. ubc.ca The reaction of this compound with LDA in THF successfully generates the stable lithium enolate, which can be isolated as a white solid. lookchem.com This enolate solution in THF is stable for several days at room temperature and reacts effectively with aldehydes and ketones. lookchem.com The use of THF generally favors C-alkylation for enolates. ubc.ca

Strongly Coordinating Solvents: Strongly Lewis basic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA), can deaggregate the enolate clusters into monomers. ubc.ca This deaggregation leads to more reactive, "naked" enolates, which can alter the reaction pathway. While O-reactivity becomes more pronounced for some enolates in these solvents, the primary utility of this compound enolate remains its C-nucleophilicity to form α,β-unsaturated amides. lookchem.comubc.ca The use of polar solvents like DMF or pyridine (B92270) has been shown to be effective in other trimethylsilyl enolate reactions, such as lithium acetate-catalyzed aldol reactions. deepdyve.com

The reaction of the lithium enolate of this compound with various carbonyl compounds in THF demonstrates its synthetic utility. The yields of the resulting α,β-unsaturated amides are dependent on the structure of the electrophile.

Carbonyl CompoundProduct (α,β-Unsaturated Amide)Yield (%)
BenzaldehydeN,N-Dimethylcinnamamide86
p-AnisaldehydeN,N-Dimethyl-3-(4-methoxyphenyl)propenamide82
CyclohexanoneN,N-Dimethyl-2-(cyclohexylidene)acetamide78
AcetoneN,N,3-Trimethyl-2-butenamide65
IsobutyraldehydeN,N,4-Trimethyl-2-pentenamide25

Data sourced from Woodbury and Rathke (1977). lookchem.com The reactions were conducted using the lithium enolate of this compound in THF.

The lower yield with a sterically hindered aldehyde like isobutyraldehyde suggests that the nucleophilic addition step is sensitive to steric hindrance. lookchem.com In this case, enolization of the aldehyde by the amide enolate becomes a competing and significant pathway. lookchem.com

Applications of N,n Dimethyl 2 Trimethylsilyl Acetamide in Complex Organic Synthesis

Construction of Carbon-Carbon Bonds

The lithium enolate of N,N-Dimethyl-2-(trimethylsilyl)acetamide, generated by deprotonation with bases like lithium diisopropylamide (LDA) or n-butyllithium, is a key intermediate for forming C-C bonds. williams.educhemicalbook.com This enolate is notably stable, capable of being stored in a THF solution at room temperature for several days. chemicalbook.com

The reaction of the lithium enolate of this compound with aldehydes and ketones represents a modified Horner-Wittig or Peterson olefination reaction, which proceeds through an initial aldol-type condensation. The lithium enolate adds to the carbonyl group of an aldehyde or ketone. This is followed by an elimination step, which is facilitated by the migration of the trimethylsilyl (B98337) group from carbon to the newly formed alkoxide oxygen. williams.educhemicalbook.com This sequence ultimately leads to the formation of α,β-unsaturated amides rather than the simple β-hydroxy amide adducts typical of a standard aldol (B89426) reaction.

A primary application of this compound is the synthesis of α,β-unsaturated amides. nih.gov The reaction of its lithium enolate with various ketones and non-enolizable aldehydes affords good to excellent yields of the corresponding conjugated amides. williams.educhemicalbook.com The process involves the initial addition of the enolate to the carbonyl, followed by a spontaneous elimination sequence. williams.edu

The reaction is highly effective for a range of carbonyl compounds, as demonstrated by research findings. For instance, reactions with acetone, cyclohexanone (B45756), and benzaldehyde (B42025) proceed with high yields. williams.edu

Table 1: Reaction of Lithio-N,N-dimethyltrimethylsilylacetamide with Carbonyl Compounds

Carbonyl CompoundProductYield (%)
Acetone(CH₃)₂C=CHCON(CH₃)₂94
Cyclohexanonec-(C₆H₁₀)=CHCON(CH₃)₂94
BenzaldehydeC₆H₅CH=CHCON(CH₃)₂85
trans-CinnamaldehydeC₆H₅CH=CHCH=CHCON(CH₃)₂90

Data sourced from Woodbury and Rathke (1978). Yields are based on Gas-Liquid Chromatography (GLC) analysis. williams.edu

The stereoselective alkylation and acylation of amide enolates are powerful methods for creating chiral centers. williams.edunih.gov This is often achieved by employing a chiral auxiliary on the amide nitrogen, which directs the approach of the electrophile to one face of the enolate. williams.edunih.govwikipedia.org Common chiral auxiliaries used for amides include oxazolidinones and pseudoephedrine derivatives. williams.edunih.govnih.gov The general strategy involves acylating the chiral auxiliary, deprotonating the resulting imide to form a rigid, chelated Z-enolate, and then introducing an alkylating or acylating agent. williams.edu

While this is a well-established strategy for many amides, specific examples detailing the stereoselective alkylation or acylation of the enolate derived from this compound are not prominently featured in the surveyed scientific literature.

Functional Group Interconversions and Strategic Applications

Beyond direct C-C bond formation, the enolate of this compound is utilized in reactions that result in significant structural transformations, leading to other important classes of organic molecules.

This compound is a known precursor for the synthesis of β-enamino amides and γ-trimethylsiloxy amides. chemicalbook.com

The synthesis of γ-trimethylsiloxy amides is achieved through the reaction of the lithium enolate of this compound with epoxides. williams.educhemicalbook.com The reaction proceeds via nucleophilic attack of the enolate on one of the epoxide carbons, leading to a ring-opening. This is followed by a 1,4-migration of the trimethylsilyl group from the carbon alpha to the carbonyl onto the newly generated oxygen anion. For example, the reaction with propylene (B89431) oxide yields γ-(trimethylsiloxy)-N,N-dimethylvaleramide, and the reaction with styrene (B11656) oxide produces β-phenyl-γ-(trimethylsiloxy)-N,N-dimethylbutyramide in high yield. williams.edu

While the preparation of β-enamino amides from this compound is a cited application, detailed research findings and specific methodologies were not available in the reviewed literature. chemicalbook.com

Table 2: Reaction of Lithio-N,N-dimethyltrimethylsilylacetamide with Epoxides

EpoxideProductYield (%)
Propylene OxideCH₃CH(OSiMe₃)CH₂CH₂CON(CH₃)₂75
Styrene OxideC₆H₅CH(OSiMe₃)CH₂CH₂CON(CH₃)₂90

Data sourced from Woodbury and Rathke (1978). Yields are based on Gas-Liquid Chromatography (GLC) analysis. williams.edu

The lithium enolate of this compound exhibits notable regioselectivity in its reactions with different types of carbonyl compounds.

In reactions with α,β-unsaturated aldehydes, such as trans-cinnamaldehyde, the enolate adds in a 1,2-fashion directly to the carbonyl carbon, rather than undergoing a 1,4-conjugate addition. This leads to the formation of the corresponding α,β,γ,δ-diunsaturated amide after elimination. williams.edu

Conversely, when reacted with enolizable aldehydes like acetaldehyde (B116499) and propionaldehyde, the enolate primarily acts as a base, leading to the enolization of the aldehyde. This results in the recovery of the starting this compound and negligible yields of the expected α,β-unsaturated amide, highlighting the reagent's selectivity based on the substrate's structure. williams.edu

Role as a Precursor or Auxiliary in Multi-Step Syntheses

This compound serves as a valuable C2-anion equivalent, providing a platform for the construction of more complex molecular architectures. Its utility stems from the reactivity of the carbon-silicon bond and the influence of the adjacent amide group, which together allow for its application as a precursor in syntheses that require the formation of specific carbon-carbon and carbon-heteroatom bonds.

The primary role of this compound in multi-step syntheses is its conversion into a variety of versatile intermediates. The compound is a key reagent for preparing α,β-unsaturated amides, β-enamino amides, and γ-trimethylsiloxy amides. chemicalbook.com These transformations typically involve the reaction of the α-silyl amide with electrophiles, most notably aldehydes and ketones, in a process analogous to the Peterson olefination.

The reaction with carbonyl compounds generates a β-hydroxy silyl (B83357) amide intermediate, which can then undergo elimination under either acidic or basic conditions to yield the corresponding α,β-unsaturated amide. This olefination reaction provides a reliable method for constructing carbon-carbon double bonds with an attached N,N-dimethylamido group, a common structural motif in various biologically active molecules and advanced synthetic building blocks.

Below is a summary of key intermediates synthesized from this compound.

Table 1: Synthetic Intermediates from this compound

Precursor Reagent/Electrophile Intermediate Class General Product Structure
This compound Aldehydes, Ketones α,β-Unsaturated Amides R-CH=CH-CON(CH₃)₂
This compound Imines, Nitriles β-Enamino Amides R-C(NHR')=CH-CON(CH₃)₂

While specific citations detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the reviewed literature, its role is implied through the synthesis of crucial intermediates. The total synthesis of complex natural products is essential for confirming or revising proposed chemical structures. acs.org Many natural products, particularly polyketides and peptides, contain α,β-unsaturated amide moieties.

Development of Novel Synthetic Methodologies Utilizing α-Silyl Amides

The unique reactivity of α-silyl amides like this compound has spurred the development of new synthetic methods. These methodologies leverage the trimethylsilyl group as a strategic control element to direct the outcome of chemical reactions.

One of the cornerstone methodologies is the Peterson olefination, which provides a stereoselective route to alkenes. researchgate.net In the context of α-silyl amides, this reaction is a powerful tool for the synthesis of α,β-unsaturated amides from carbonyl compounds. The reaction proceeds through a β-hydroxysilane intermediate, and the subsequent syn- or anti-elimination can be controlled by the choice of acidic or basic workup conditions, thus offering a degree of control over the resulting alkene geometry.

Furthermore, research into related organosilicon compounds suggests other potential avenues for methodology development. For example, the desilylation of silyl-substituted propynamides is a key step in the synthesis of vinylic and acetylenic selenides. mdpi.com This principle of desilylation coupled with functionalization could be applied to this compound. By treating the α-silyl amide with a fluoride (B91410) source in the presence of an electrophile, it may be possible to generate the corresponding α-anion in situ, which could then be trapped to form a new carbon-carbon or carbon-heteroatom bond at the α-position. This approach would represent a valuable methodology for the α-functionalization of amides under mild conditions.

Table 2: Methodologies Utilizing α-Silyl Amide Reactivity

Methodology Role of α-Silyl Amide Reagents Product Type
Peterson Olefination Alkene-forming reagent Aldehydes/Ketones, Acid or Base α,β-Unsaturated Amides

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N,N-Dimethyl-2-(trimethylsilyl)acetamide in solution. It provides detailed information about the chemical environment of magnetically active nuclei.

Application of ¹H, ¹³C, and ²⁹Si NMR for Reaction Monitoring and Product Characterization

Multinuclear NMR is indispensable for both confirming the final product structure and monitoring the progress of its synthesis, such as the silylation of the lithium enolate of N,N-dimethylacetamide. chemicalbook.comresearchgate.net By taking spectra at various time points, chemists can track the consumption of starting materials and the formation of the C-silylated product, distinguishing it from potential O-silylated isomers. chemicalbook.com

¹H NMR: Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the trimethylsilyl (B98337) group, the methylene (B1212753) bridge, and the N,N-dimethyl groups. Due to restricted rotation around the amide C-N bond, the two N-methyl groups may appear as separate signals. researchgate.net

¹³C NMR: This technique identifies all unique carbon environments. It is used to confirm the presence of the carbonyl carbon, the methylene carbon, the N-methyl carbons, and the trimethylsilyl carbons. chemicalbook.com The chemical shifts provide definitive evidence of the molecular skeleton.

²⁹Si NMR: As a technique specific to organosilicon compounds, ²⁹Si NMR is crucial for confirming the presence and chemical environment of the silicon atom. researchgate.net It is particularly valuable for monitoring reactions involving the transfer of a silyl (B83357) group, offering an unambiguous signal for the formation of the silicon-carbon bond in the final product. researchgate.netcapes.gov.br

The following table outlines the anticipated chemical shifts for this compound based on its structure and data from analogous compounds.

Nucleus Group Anticipated Chemical Shift (ppm) Notes
¹H-Si(CH₃)₃~0.1A sharp, intense singlet integrating to 9 protons.
¹H-CH₂-~2.0A singlet integrating to 2 protons, adjacent to the carbonyl group.
¹H-N(CH₃)₂~2.9, ~3.0Two distinct singlets may be observed due to restricted C-N bond rotation. researchgate.net
¹³C-Si(C H₃)₃~0Characteristic shift for trimethylsilyl carbons. docbrown.infodocbrown.info
¹³C-C H₂-~30-35Alpha to a carbonyl group.
¹³C-N(C H₃)₂~35, ~37Two distinct signals are possible. chemicalbook.com
¹³C>C=O~170Typical range for an amide carbonyl carbon. chemicalbook.com
²⁹Si(CH₃)₃Si-~0 to +5Characteristic range for tetraalkylsilanes. researchgate.net

Advanced NMR Techniques for Mechanistic Studies (e.g., NOESY, COSY)

For more complex mechanistic questions, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple but could definitively confirm the absence of coupling between the three distinct proton environments (silyl, methylene, and N-methyl), consistent with the proposed structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional conformation. A key application for this compound would be to study the conformation around the amide bond. A NOESY experiment could reveal correlations between one of the N-methyl groups and the methylene protons, helping to establish the preferred spatial arrangement. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm the successful formation of the amide and the presence of the silyl group. chemicalbook.comcarlroth.com The spectrum is characterized by several key absorption bands.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Amide C=OStretch (Amide I band)1680 - 1650Strong
C-NStretch1400 - 1300Medium-Strong
Si-CRocking/Stretching1260 - 1240 and 860 - 840Strong
C-HStretch (sp³ C-H)3000 - 2850Medium-Strong

The most diagnostic feature in the FTIR spectrum is the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which confirms the presence of the amide functionality. researchgate.net Additionally, the strong absorptions characteristic of the trimethylsilyl group provide clear evidence of successful silylation. nist.gov

Mass Spectrometry (MS) for Elucidating Reaction Products and Intermediates

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound, confirming its elemental composition, and to elucidate its structure by analyzing fragmentation patterns. In a research context, MS is vital for identifying reaction intermediates and byproducts, such as O-silylated isomers, which may form during synthesis. researchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely include:

Loss of a methyl radical ([M-15]⁺): A common fragmentation for trimethylsilyl compounds, resulting in a stable silicon-centered cation.

Formation of the trimethylsilyl cation ([M-86]⁺ or m/z 73): Cleavage of the Si-CH₂ bond yields the highly stable (CH₃)₃Si⁺ ion, a hallmark of trimethylsilyl compounds.

Alpha-cleavage: Cleavage of the bond between the methylene group and the carbonyl group.

X-ray Single-Crystal Diffraction for Absolute Structure and Conformational Analysis

X-ray single-crystal diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering unambiguous proof of atomic connectivity and conformation. rsc.orgnih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction would provide incontrovertible evidence of its C-silylated structure, distinguishing it from any O-silylated isomers. It would also reveal the precise conformation in the solid state, including the planarity of the amide group and the orientation of the bulky trimethylsilyl group relative to the rest of the molecule. A search of crystallographic databases did not yield a publicly available crystal structure for this compound. ugr.es

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Yield Determination in Research

Chromatographic methods are essential for separating this compound from starting materials, solvents, and byproducts, allowing for accurate purity assessment and the determination of reaction yields. spectrabase.com

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. Given its likely volatility, this compound is well-suited for GC analysis. tcichemicals.com The technique is widely used to determine the purity of the final product, with the area of the peak being proportional to its concentration. sigmaaldrich.cn When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separating and identifying components in a reaction mixture. chemimpex.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture in a liquid phase under high pressure. cdhfinechemical.com It is particularly useful for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product over time. rsc.org This data is crucial for optimizing reaction conditions and calculating the final reaction yield. google.com

Theoretical and Computational Chemistry Studies of N,n Dimethyl 2 Trimethylsilyl Acetamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's geometry and electronic environment. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. pitt.edu For molecules like N,N-Dimethyl-2-(trimethylsilyl)acetamide, DFT methods, such as the popular B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) or a Karlsruhe basis set like def2-TZVP, are used to find the lowest energy structure (geometry optimization). pitt.educhemicalbook.com These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters for N,N-Dimethylacetamide (A Model System) (Note: This table is representative of typical DFT calculation outputs for a closely related molecule. Values for this compound would require specific calculation.)

ParameterDFT Calculated Value (B3LYP)Experimental Value
C=O Bond Length~1.23 Å~1.22 Å
C-N Bond Length~1.39 Å~1.38 Å
O=C-N Bond Angle~121°~122°

Beyond geometry, DFT is crucial for predicting spectroscopic data. After a geometry optimization, harmonic vibrational frequency analysis is typically performed at the same level of theory to confirm the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. chemicalbook.comnih.gov These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching or Si-C bond vibrations. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are used, often with functionals such as WP04 or ωB97X-D, to calculate the isotropic shielding tensors of nuclei like ¹H, ¹³C, and ²⁹Si. researchgate.netnih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS). While machine learning models are emerging as a faster alternative, DFT remains a robust method for accurate predictions, especially when accounting for solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.netmdpi.comresearchgate.net

Table 2: Typical Experimental ¹H and ¹³C NMR Chemical Shifts for the Parent Compound, N,N-Dimethylacetamide, in CDCl₃ (Note: These values serve as a reference. Calculated shifts for this compound would predict the electronic effect of the silyl (B83357) group.)

AtomNucleusTypical Chemical Shift (δ, ppm)
CH₃-C=O¹H~2.09
N-(CH₃)₂¹H~2.96, ~3.02 (distinct due to restricted rotation)
CH₃-C=O¹³C~21.5
C=O¹³C~170.2
N-(CH₃)₂¹³C~34.9, ~37.8

Analysis of Enolate Stability and Reactivity Profiles

This compound is prepared via the silylation of the lithium enolate of N,N-dimethylacetamide. mdpi.com The regioselectivity of this reaction (C-silylation vs. O-silylation) is a key aspect of its chemistry. Computational studies can be employed to analyze the stability of the precursor enolates (E- and Z-isomers) and the thermodynamic stability of the final products. By calculating the relative energies of the C-silylated product (the title compound) and the O-silylated isomer (a silylketene aminal), chemists can predict which product is thermodynamically favored. Kinetic modeling of the reaction pathways can further explain why one product might be formed preferentially under specific reaction conditions.

Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction. For reactions involving this compound, such as its hydrolysis or its use in aldol-type reactions, DFT can be used to locate and characterize the structures of all intermediates and, crucially, the transition states that connect them.

For instance, in studies of the hydrolysis of related (amido)dimethylchlorosilanes, calculations at the B3LYP/6-311+G** level have identified transition state structures involving a hexacoordinate silicon atom. By calculating the energy difference between the reactants and the transition state, the activation energy barrier (ΔE‡) can be determined. This provides quantitative insight into the reaction's feasibility and rate.

Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization (e.g., C=O→Si Coordination)

To gain a deeper understanding of the bonding within this compound, advanced analytical methods can be applied to the calculated electron density. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method. QTAIM analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ) to define atoms and characterize the nature of the bonds between them.

This analysis is particularly useful for investigating weak or non-covalent interactions. In related organosilicon compounds containing an amide group, QTAIM has been used to characterize the intramolecular coordination bond between the carbonyl oxygen and the silicon atom (C=O→Si). By locating a bond critical point (BCP) between the O and Si atoms and analyzing the properties of the electron density at that point, the existence and strength of this interaction can be confirmed and quantified, revealing the presence of a pentacoordinate silicon center.

Prediction of Reaction Selectivity and Enantiomeric Excess in Chiral Transformations

When this compound or its enolate participates in reactions that create a new stereocenter, predicting the stereochemical outcome is of great importance. Computational methods can predict reaction selectivity by modeling the transition states leading to the different possible stereoisomers.

In an asymmetric reaction involving a chiral catalyst, the enolate will form two diastereomeric transition states on the path to the two product enantiomers (R and S). The enantiomeric excess (e.e.) of the reaction is determined by the energy difference between these two transition states (ΔΔE‡). By calculating these energies using DFT, the e.e. can be predicted using the relationship derived from the Eyring equation. Machine learning models trained on DFT-computed reaction data are also emerging as a powerful tool to accelerate the prediction of enantioselectivity for new catalysts and substrates. nih.gov

Future Directions and Emerging Research Avenues in N,n Dimethyl 2 Trimethylsilyl Acetamide Chemistry

Development of Catalytic and Stereoselective Transformations

The generation of the lithium enolate of N,N-Dimethyl-2-(trimethylsilyl)acetamide and its subsequent reaction with electrophiles, such as carbonyl compounds and epoxides, is a known transformation. acs.org A significant future direction lies in rendering these reactions catalytic and stereoselective. The aldol (B89426) reaction, a powerful carbon-carbon bond-forming method, serves as a prime example. nih.gov While the addition of the pre-formed enolate to aldehydes is established, the development of catalytic asymmetric variants remains a key objective.

Future research could focus on utilizing chiral Lewis acids or organocatalysts to control the stereochemical outcome of the reaction between the silylketene imine or enolate derived from this compound and various electrophiles. Drawing inspiration from the broader field of asymmetric catalysis, several strategies could be explored. nih.govnih.gov For instance, the use of chiral ligands in conjunction with a metal catalyst could enable the enantioselective addition to aldehydes and ketones. The development of such methods would provide a direct and efficient route to chiral β-hydroxy-α-silyl amides, which are valuable synthetic intermediates.

Table 1: Potential Catalytic Systems for Stereoselective Reactions

Catalyst TypePotential ReactionDesired Outcome
Chiral Lewis Acid (e.g., BOX-Mg(II))Aldol addition to aldehydesEnantioenriched β-hydroxy-α-silyl amides
Chiral Brønsted AcidMannich-type reaction with iminesEnantioenriched β-amino-α-silyl amides
Organocatalyst (e.g., Proline-derived)Conjugate addition to enonesEnantioenriched γ-keto-α-silyl amides

The exploration of these catalytic systems could significantly enhance the synthetic utility of this compound, transforming it from a stoichiometric reagent into a key component of catalytic, asymmetric methodologies.

Integration into Flow Chemistry and Automated Synthetic Platforms

The landscape of chemical synthesis is rapidly evolving with the advent of flow chemistry and automated platforms, which offer advantages in terms of safety, scalability, and efficiency. mdpi.comrsc.org Integrating reactions involving this compound into these systems is a logical and promising next step.

Continuous flow reactors could be particularly advantageous for reactions involving the highly reactive lithium enolate of this compound. The precise control over reaction time and temperature in a flow system can help to minimize side reactions and improve yields. For example, the Peterson olefination, which utilizes α-silyl carbanions, could be adapted for flow synthesis, allowing for the rapid and controlled production of α,β-unsaturated amides. organic-chemistry.orgorganicchemistrydata.orgwikipedia.org

Automated synthesis platforms, which can perform multi-step reaction sequences with minimal human intervention, could also benefit from the incorporation of this compound-based reactions. thieme-connect.deresearchgate.net The development of protocols for the automated generation and reaction of its enolate would enable the rapid synthesis of libraries of amide-containing compounds for drug discovery and materials science applications.

Table 2: Potential Advantages of Flow Chemistry for this compound Reactions

Reaction TypeParameter ControlledPotential Advantage
Enolate formation and trappingTemperature, Residence TimeImproved selectivity, suppression of side products
Peterson OlefinationMixing, StoichiometryHigher yields, easier scale-up
Multi-step sequencesReagent addition, PurificationIncreased throughput for library synthesis

Exploration of New Reactivity Modes and Applications as a Versatile Reagent

Beyond its established use in generating enolates for aldol and Peterson-type reactions, this compound possesses untapped potential for novel reactivity. acs.orgorganicchemistrydata.org Future research should aim to explore these new modes of reaction.

One promising area is the exploration of cycloaddition reactions. The silylketene imine intermediate, which can be generated from this compound, could potentially participate in [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com Success in this area would open up new pathways to complex heterocyclic structures.

Furthermore, the development of new reagents derived from this compound is a fertile ground for investigation. For instance, its conversion to a corresponding α-silyl selenoacetamide has been shown to undergo Peterson olefination with high stereoselectivity. researchgate.net Investigating other transformations, such as its use as a precursor to silylketenes or other reactive intermediates, could lead to the discovery of entirely new synthetic methodologies. The reaction of its lithium enolate with epoxides is known, and a deeper exploration of this reactivity with a wider range of substituted epoxides could provide access to valuable γ-hydroxy-α-silyl amides. acs.org

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Discovery

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. The application of advanced spectroscopic and in-situ monitoring techniques to reactions involving this compound is a key future direction.

Techniques such as ReactIR (in-situ FTIR spectroscopy) could be employed to monitor the formation and consumption of key species in real-time. mt.comyoutube.com This would provide invaluable kinetic and mechanistic data for reactions such as enolate formation, aldol additions, and Peterson olefinations. For example, the characteristic infrared absorptions of the carbonyl group in the starting amide and the product could be tracked to determine reaction rates and endpoints. youtube.com

In-situ NMR spectroscopy is another powerful tool that could be used to study the structure and dynamics of intermediates. researchgate.net For instance, it could be used to characterize the lithium enolate of this compound in solution, providing insights into its aggregation state and stereochemistry, which are crucial for understanding its reactivity and selectivity.

Table 3: Application of In-Situ Monitoring to this compound Chemistry

TechniqueReaction StudiedInformation Gained
ReactIR (FTIR)Lithiation and Aldol AdditionReaction kinetics, intermediate detection, endpoint determination
In-Situ NMREnolate FormationStructure of the enolate, aggregation state, dynamic processes
Process Analytical Technology (PAT)Scale-up of Peterson OlefinationReal-time process control, improved safety and consistency

The data obtained from these advanced analytical techniques will be instrumental in optimizing existing reactions and discovering new transformations involving this compound.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful paradigm for modern synthetic research. Applying this dual approach to the chemistry of this compound will undoubtedly accelerate progress.

Density Functional Theory (DFT) calculations can be employed to investigate the structures and energies of reactants, transition states, and intermediates in reactions involving this silylacetamide. researchgate.neteurjchem.com For example, computational studies could elucidate the factors that control the stereoselectivity of the aldol reaction of its enolate, providing insights that can guide the design of new chiral catalysts. nih.gov The mechanism of potential cycloaddition reactions involving silylketene imine intermediates could also be explored computationally to predict feasibility and selectivity. mdpi.comnih.gov

By combining the predictive power of computational chemistry with targeted experimental investigations, researchers can more efficiently explore the reaction landscape of this compound. This synergistic approach will be crucial for uncovering new reactivity, understanding complex reaction mechanisms, and designing more efficient and selective synthetic transformations.

Q & A

Q. Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.
  • Temperature: 0–25°C to minimize side reactions.
  • Yield: Typically 70–85% after column chromatography .
    • Validation : Monitor reaction progress via <sup>1</sup>H NMR for disappearance of starting material (~δ 2.8 ppm for acetamide protons).

Q. Which analytical techniques are essential for characterizing this compound?

  • Core Techniques :
  • NMR Spectroscopy : <sup>29</sup>Si NMR (δ −5 to −10 ppm for TMS group) confirms silylation .
  • Mass Spectrometry : ESI-MS to detect molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 216.1).
  • FT-IR : Absence of O–H stretches (3200–3600 cm<sup>−1</sup>) confirms anhydrous conditions during synthesis .

Advanced Research Questions

Q. How does the trimethylsilyl group affect the compound’s stability under acidic or basic conditions compared to non-silylated analogs?

  • Mechanistic Studies :
  • Acidic Conditions : The TMS group undergoes protodesilylation at pH < 2, forming N,N-dimethylacetamide and trimethylsilanol. Kinetic studies show a 10-fold slower degradation rate vs. non-silylated analogs due to steric protection .
  • Basic Conditions : Hydrolysis is suppressed until pH > 12, where siloxane bridges form.
    • Experimental Design : Use HPLC with a C18 column to track degradation products under varying pH (1–14) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

  • Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 50 µM in kinase inhibition assays) may arise from:
  • Solvent Effects : DMSO vs. aqueous buffers alter compound aggregation.
  • Assay Interference : TMS groups may quench fluorescent probes (e.g., ATP-lite) .
    • Resolution :

Validate activity via orthogonal assays (e.g., radiometric or SPR-based methods).

Use differential scanning calorimetry (DSC) to assess compound purity (>98% required) .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Protocol :

Molecular Docking : Use AutoDock Vina with flexible side chains to account for TMS-induced conformational changes .

MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å acceptable).

  • Example : Predicted binding to cytochrome P450 3A4 (CYP3A4) active site with ΔG = −8.2 kcal/mol, suggesting metabolic liability .

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